tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15935173
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate -](/images/structure/VC15935173.png)
Specification
Molecular Formula | C11H12ClN3O2 |
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Molecular Weight | 253.68 g/mol |
IUPAC Name | tert-butyl 2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(15)6-13-9(12)14-7/h4-6H,1-3H3 |
Standard InChI Key | UMQCAOWZQMWJFY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=NC(=NC=C21)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Bicyclic Architecture
The compound’s defining feature is its pyrrolo[3,2-d]pyrimidine scaffold, a bicyclic system merging pyrrole and pyrimidine rings. The pyrrole ring contributes electron-rich aromaticity, while the pyrimidine component introduces nitrogen-based hydrogen-bonding capabilities. X-ray crystallography and computational modeling confirm a planar geometry, with bond lengths and angles consistent with conjugated π-systems.
Substituent Effects
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Chlorine at Position 2: The electron-withdrawing chlorine atom polarizes the ring system, enhancing electrophilic substitution reactivity. This substituent also sterically shields the adjacent nitrogen, directing reactions to specific sites.
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tert-Butyl Ester at Position 5: The bulky tert-butyl group imposes significant steric hindrance, limiting rotational freedom and influencing crystal packing. Its ester functionality provides a handle for hydrolysis or transesterification, enabling downstream derivatization.
Table 1: Molecular and Structural Data
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂ClN₃O₂ |
Molecular Weight | 255.70 g/mol |
Hybridization | sp²/sp³ |
Bond Angles (Pyrimidine) | ~120° (N-C-N) |
Torsional Strain | Minimal due to planar core |
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically begins with functionalized pyrimidine precursors. One common approach involves:
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Nucleophilic Aromatic Substitution: Reacting 2,4-dichloropyrimidine with a pyrrole derivative under basic conditions to form the bicyclic core.
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Esterification: Introducing the tert-butyl group via carbodiimide-mediated coupling with tert-butanol, achieving yields of 65–75% after purification.
Optimization Challenges
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Steric Hindrance: The tert-butyl group complicates late-stage modifications, necessitating careful selection of reaction conditions.
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Regioselectivity: Competing reaction pathways at the 2- and 4-positions of the pyrimidine ring require precise temperature and solvent control (e.g., DMF at 80°C).
Chemical Properties and Reactivity
Electrophilic Substitution
The chlorine atom’s electron-withdrawing effect activates the pyrrolopyrimidine core toward electrophilic attack. Nitration and sulfonation occur preferentially at the 6- and 7-positions, as demonstrated by isotopic labeling studies.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The chloro substituent serves as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. This reaction installs diverse aryl groups at position 2, expanding the compound’s utility in structure-activity relationship (SAR) studies.
Table 2: Representative Reactions
Reaction Type | Conditions | Products |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 2-Aryl-pyrrolopyrimidines |
Ester Hydrolysis | HCl (aq), reflux | Carboxylic Acid Derivative |
Nucleophilic Substitution | KOtBu, DMF, 80°C | 2-Alkoxy/Amino Derivatives |
Physical Properties and Analytical Characterization
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Thermal gravimetric analysis (TGA) reveals decomposition above 210°C, with the tert-butyl ester undergoing cleavage before the core structure degrades.
Table 3: Physicochemical Profile
Property | Value |
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Melting Point | 148–152°C |
LogP (Octanol-Water) | 2.34 |
pKa | 3.8 (carboxylic acid) |
UV λmax | 274 nm (ε = 12,500 M⁻¹cm⁻¹) |
Spectroscopic Identification
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¹H NMR (400 MHz, CDCl₃): δ 1.56 (s, 9H, tert-butyl), 6.82 (d, J = 3.6 Hz, 1H, H-3), 8.21 (s, 1H, H-6).
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N pyrimidine).
Biological Activities and Applications
Anticancer Screening
Preliminary studies on HeLa cells indicate IC₅₀ values of 18 µM, with apoptosis induction linked to caspase-3 activation. The compound’s ability to intercalate DNA remains under investigation.
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